

# 3,5-Diiodopyridin-2-ol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3,5-Diiodopyridin-2-ol

Cat. No.: B1267169

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CAS Number: 13472-80-5

This technical guide provides an in-depth overview of **3,5-Diiodopyridin-2-ol**, a halogenated pyridinone derivative of significant interest to researchers in medicinal chemistry and drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, discusses its known applications, and presents essential safety and handling information.

## Chemical and Physical Properties

**3,5-Diiodopyridin-2-ol**, also known as 3,5-diiodo-2(1H)-pyridinone, is a solid organic compound. It exists in tautomeric equilibrium between the -ol and -one forms, with the pyridinone form generally being predominant in the solid state and in polar solvents. The presence of two iodine atoms on the pyridine ring significantly influences its chemical reactivity and potential as a building block in organic synthesis.

Property	Value
CAS Number	13472-80-5[1][2][3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> I <sub>2</sub> NO[5][6]
Molecular Weight	346.89 g/mol [5]
Appearance	White to off-white solid (typical)
Boiling Point	324.9 °C at 760 mmHg (Predicted)
Density	2.79 g/cm <sup>3</sup> (Predicted)
XlogP (Predicted)	1.1[6]
Tautomerism	Exists in equilibrium between 3,5-Diiodopyridin-2-ol and 3,5-diiodo-2(1H)-pyridinone forms.[7]

Spectroscopic Data: While experimental spectra for **3,5-Diiodopyridin-2-ol** are not readily available in public databases, predicted mass spectrometry data indicates the following adducts and collision cross sections (CCS):

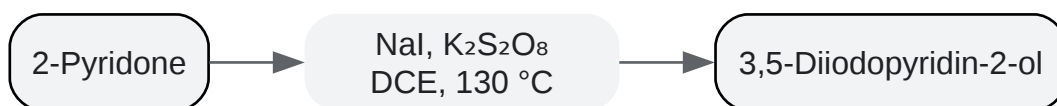
Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	347.83768	133.4
[M+Na] <sup>+</sup>	369.81962	128.5
[M-H] <sup>-</sup>	345.82312	123.4
[M+NH <sub>4</sub> ] <sup>+</sup>	364.86422	142.6
[M+K] <sup>+</sup>	385.79356	137.9
[M] <sup>+</sup>	346.82985	127.7
[M] <sup>-</sup>	346.83095	127.7
(Data sourced from PubChem)		
<a href="#">[6]</a>		

## Experimental Protocols

### Synthesis of 3,5-Diiodopyridin-2-ol

A plausible and effective method for the synthesis of **3,5-Diiodopyridin-2-ol** is through the direct C-H iodination of 2-pyridone. This method, adapted from protocols for the regioselective iodination of pyridones, utilizes a radical-based mechanism.

Reaction Scheme:



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*Synthesis of **3,5-Diiodopyridin-2-ol** from 2-Pyridone.*

Materials:

- 2-Pyridone
- Sodium Iodide (NaI)
- Potassium Persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>)
- 1,2-Dichloroethane (DCE)
- Deionized Water
- Saturated Sodium Thiosulfate Solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Silica Gel for column chromatography
- Hexanes

- Ethyl Acetate

#### Procedure:

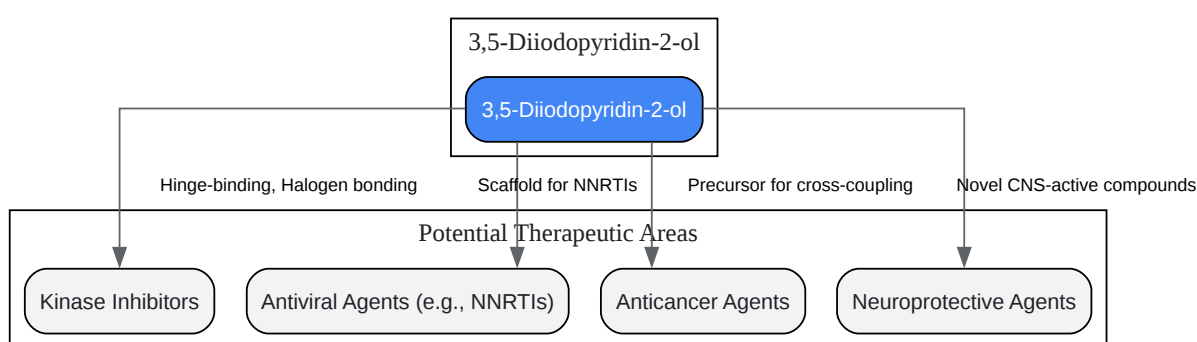
- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridone (1.0 eq), sodium iodide (2.5 eq), and potassium persulfate (2.5 eq).
- **Solvent Addition:** Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 2-pyridone).
- **Reaction Conditions:** Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
  - Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
  - Combine the organic layers and wash with deionized water, followed by brine.
  - Dry the combined organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure **3,5-Diiodopyridin-2-ol**.

## Applications in Drug Development

Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to serve as both hydrogen bond donors and acceptors, and their utility as bioisosteres for various functional groups.<sup>[4][5][8]</sup> This makes them valuable components in the design of novel therapeutic agents.

While specific biological activities and signaling pathway involvement for **3,5-Diiodopyridin-2-ol** are not extensively documented, its structural features suggest potential applications in several areas:

- **Kinase Inhibitors:** The pyridinone core is a known hinge-binding motif for many kinases. The iodine atoms can be exploited for further functionalization or to form halogen bonds with the protein target, potentially enhancing binding affinity and selectivity.
- **Antiviral Agents:** Pyridinone derivatives have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[9] **3,5-Diiodopyridin-2-ol** can serve as a starting material for the synthesis of more complex NNRTIs.
- **Anticancer Agents:** The di-iodinated pyridine ring can be a precursor for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a library of substituted pyridinones for screening against cancer cell lines.
- **Neuroprotective Agents:** Some pyridine derivatives have shown neuroprotective effects. The unique electronic properties conferred by the iodine atoms could lead to compounds with novel mechanisms of action in the central nervous system.



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*Potential applications of **3,5-Diiodopyridin-2-ol** in drug discovery.*

## Safety and Handling

As with any chemical, **3,5-Diiodopyridin-2-ol** should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Based on the safety data for structurally similar compounds, the following hazards and precautions should be considered:

Hazard Class	Precautionary Statements
Acute Toxicity (Oral)	Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2]
Skin Corrosion/Irritation	Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
Serious Eye Damage/Irritation	Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation	May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2]

### Personal Protective Equipment (PPE):

- Eye/Face Protection: Safety glasses with side-shields or goggles.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated and ventilation is inadequate.

### Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of contents and container in accordance with local, regional, national, and international regulations.

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